Coumarin 500
Overview
Description
Coumarin 500, also known as 7-(ethylamino)-4-(trifluoromethyl)-2H-1-benzopyran-2-one, is a synthetic derivative of coumarin. It is characterized by its yellow needle-like appearance and is known for its unique photophysical properties. Coumarin compounds are widely recognized for their applications in various fields, including medicinal chemistry, due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coumarin 500 can be synthesized through various methods, including the Pechmann reaction and Knoevenagel condensation. These reactions typically involve the condensation of phenols with β-ketoesters in the presence of acidic catalysts. For instance, the Pechmann reaction involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid .
Industrial Production Methods: Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as Lewis acids and transition metal complexes are commonly used to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Coumarin 500 undergoes various chemical reactions, including:
Oxidation: Coumarin derivatives can be oxidized to form hydroxylated products.
Reduction: Reduction reactions can convert coumarin derivatives into dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the coumarin ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Hydroxycoumarins.
Reduction: Dihydrocoumarins.
Substitution: Various substituted coumarins depending on the electrophile used.
Scientific Research Applications
Coumarin 500 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic effects, including anticoagulant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of dyes, optical brighteners, and as a component in laser dyes.
Mechanism of Action
The mechanism of action of Coumarin 500 involves its interaction with various molecular targets. It inhibits the synthesis of vitamin K, which is essential for blood clotting. This inhibition is achieved through the blockade of vitamin K epoxide reductase, an enzyme involved in the recycling of vitamin K. Additionally, this compound can interact with carbonic anhydrase enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
Coumarin 500 can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant that also inhibits vitamin K epoxide reductase.
Esculin: A coumarin derivative used in the treatment of hemorrhoids.
4-Hydroxycoumarin: Another anticoagulant with similar mechanisms of action.
Uniqueness: this compound is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural modification allows for improved pharmacokinetic properties compared to other coumarin derivatives .
Properties
IUPAC Name |
7-(ethylamino)-4-(trifluoromethyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-16-7-3-4-8-9(12(13,14)15)6-11(17)18-10(8)5-7/h3-6,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTMNDOZYLMFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068813 | |
Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals; [Acros Organics MSDS] | |
Record name | Coumarin 500 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13306 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
52840-38-7 | |
Record name | Coumarin 500 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52840-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin 500 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052840387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(ethylamino)-4-(trifluoromethyl)-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2H-1-BENZOPYRAN-2-ONE, 7-(ETHYLAMINO)-4-(TRIFLUOROMETHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA4WB8B35M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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